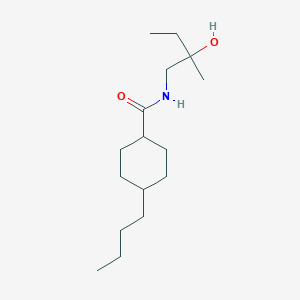![molecular formula C16H21BrN4 B7589179 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinoline derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine can induce various biochemical and physiological effects in cancer cells, including the downregulation of oncogenic signaling pathways, the inhibition of angiogenesis, and the activation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine. One potential direction is the development of new formulations that can improve the solubility and bioavailability of this compound. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential drug targets for the development of new therapies.
In conclusion, 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine is a promising compound that has shown potent antitumor activity in various studies. Its potential applications in the field of medicine make it a subject of interest for researchers, and further studies are needed to explore its full therapeutic potential.
Synthesemethoden
The synthesis of 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine involves the reaction of 6-bromo-3-nitro-4-aminobenzonitrile with N-methylpiperidine in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine has shown potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4/c1-21-6-4-11(5-7-21)9-20-16-13-8-12(17)2-3-15(13)19-10-14(16)18/h2-3,8,10-11H,4-7,9,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDCTXMNNJCWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=C3C=C(C=CC3=NC=C2N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)

![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)


![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589193.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)